N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone
Overview
Description
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone (also known as 6-desoxy-6β-naltrexone) is a chemical compound that has been developed for its potential use in scientific research. It is a derivative of naltrexone, a medication used to treat opioid addiction, but has been modified to have different properties that make it useful for research purposes.
Mechanism of Action
The mechanism of action of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone is similar to that of naltrexone. It works by binding to opioid receptors and blocking the effects of opioids. However, because of its unique chemical structure, it has a longer duration of action and may have different effects on different types of opioid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone are still being studied. However, it is known to have an effect on the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone in lab experiments is its specificity for opioid receptors. This allows researchers to study the effects of opioids on these receptors without interference from other compounds. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several potential future directions for the use of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone in scientific research. One possible direction is the study of its effects on different types of opioid receptors, such as the mu, delta, and kappa receptors. Another direction is the development of new compounds based on the structure of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone that may have even greater specificity and potency for opioid receptors. Finally, this compound may also have potential therapeutic applications for the treatment of opioid addiction and other disorders related to opioid receptors.
Scientific Research Applications
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone has several potential applications in scientific research. One of the main uses of this compound is in the study of opioid receptors. Opioid receptors are proteins that are found in the brain and are involved in the regulation of pain, reward, and addiction. By studying the effects of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone on these receptors, researchers can gain a better understanding of how they work and how they can be targeted for therapeutic purposes.
properties
IUPAC Name |
methyl (4R,7aR,12bS)-9-methoxy-7-oxo-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-14-6-3-10-9-12-11-4-5-13(21)17-19(11,15(10)16(14)25-17)7-8-20(12)18(22)24-2/h3-6,11-12,17H,7-9H2,1-2H3/t11?,12-,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPLUNFEIIMII-ONIMLHCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4C(=O)OC)C(O2)C(=O)C=C5)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4C(=O)OC)[C@@H](O2)C(=O)C=C5)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747558 | |
Record name | Methyl (5alpha)-3-methoxy-6-oxo-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone | |
CAS RN |
135042-90-9 | |
Record name | Methyl (5alpha)-3-methoxy-6-oxo-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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